

The Discovery and Development of CP-640186: A Technical Overview

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Compound of Interest				
Compound Name:	CP-640186			
Cat. No.:	B1216025	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **CP-640186**, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Chemical Properties

CP-640186 was developed as a more metabolically stable analog of an earlier compound, CP-610431, which was identified through high-throughput screening.[6] It belongs to the N-substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by **CP-640186** is reversible.[7]

Chemical Structure:

Molecular Formula: C26H39N3O4

Molecular Weight: 485.62 g/mol [3]



Mechanism of Action: Dual Inhibition of ACC Isoforms

CP-640186 exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8]

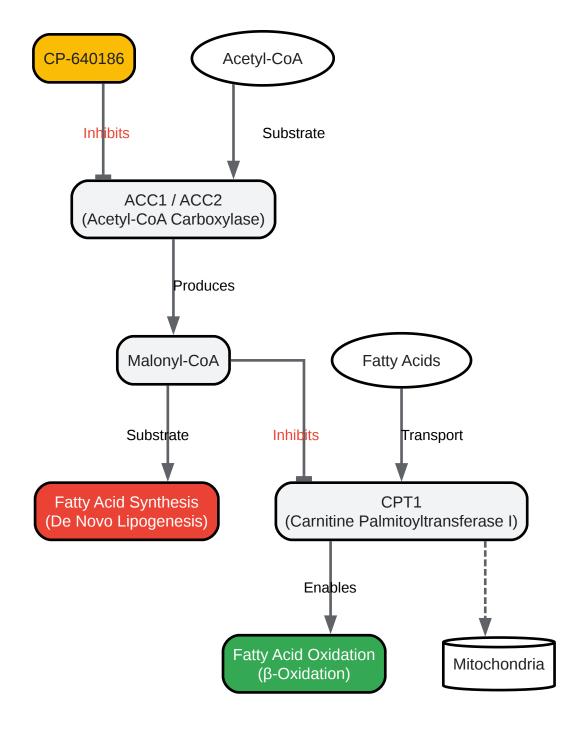
- ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.
- ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, **CP-640186** reduces the overall cellular concentration of malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[7]

Signaling Pathway and Metabolic Consequences

The inhibition of ACC by **CP-640186** initiates a cascade of metabolic changes that shift cellular energy metabolism from lipid synthesis to lipid oxidation.





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CP-640186 Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for **CP-640186** from in vitro and in vivo studies.



Table 1: In Vitro Inhibitory and Cellular Activity

Parameter	Species/Cell Line	Target	Value Value	Reference
IC50	Rat	ACC1 (liver)	53 nM	[1][2][3]
Rat	ACC2 (skeletal muscle)	61 nM	[1][2][3]	
Rat, Mouse, Monkey, Human	ACC1 & ACC2	~60 nM	[5]	
EC50	HepG2 cells	Fatty Acid Synthesis Inhibition	0.62 μΜ	[1]
HepG2 cells	Triglyceride Synthesis Inhibition	1.8 μΜ	[1]	
C2C12 cells	Palmitate Acid Oxidation Stimulation	57 nM	[1]	
Rat Epitrochlearis Muscle	Palmitate Acid Oxidation Stimulation	1.3 μΜ	[1]	

Table 2: In Vivo Efficacy (ED50 Values)



Parameter	Species	Tissue/Effect	Value (mg/kg)	Reference
Malonyl-CoA Reduction	Rat	Liver	55	[6]
Rat	Soleus Muscle	6	[6]	
Rat	Quadriceps Muscle	15	[6]	_
Rat	Cardiac Muscle	8	[6]	-
Fatty Acid Synthesis Inhibition	Rat	-	13	[6]
CD1 Mice	-	11	[6]	
ob/ob Mice	-	4	[6]	_
Whole Body Fatty Acid Oxidation Stimulation	Rat	-	~30	[6]
Acute Efficacy (Oral Gavage)	Rat	-	4.6 (1h), 9.7 (4h), 21 (8h)	[1]

Table 3: Pharmacokinetic Parameters in Rats



Parameter	Route	Value	Reference
Plasma Half-life (t1/2)	IV (5 mg/kg) / Oral (10 mg/kg)	1.5 h	[2]
Bioavailability	Oral	39%	[2]
Plasma Clearance (Clp)	IV	65 ml/min/kg	[2]
Volume of Distribution (Vdss)	IV	5 L/kg	[2]
Tmax (Oral)	Oral	1.0 h	[2]
Cmax (Oral)	Oral	345 ng/mL	[2]
AUC0-∞ (Oral)	Oral	960 ng⋅h/mL	[2]

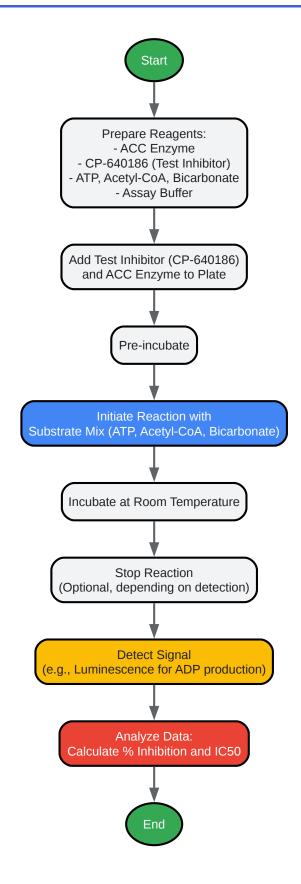
Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of **CP-640186** are proprietary. However, based on the available literature, representative methodologies can be outlined.

Representative Protocol: In Vitro ACC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against ACC, often by measuring the production of ADP.





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In Vitro ACC Inhibition Assay Workflow



Methodology:

- Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution series of CP-640186, and a substrate master mix containing ATP, acetyl-CoA, and sodium bicarbonate in an appropriate assay buffer.
- Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of CP-640186 to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle control).
- Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.
- Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
- Signal Detection: Measure the product formation. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
- Data Analysis: Calculate the percentage of inhibition for each concentration of CP-640186
 relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

Representative Protocol: Chemical Synthesis

The synthesis of N-substituted bipiperidylcarboxamides like **CP-640186** generally involves the coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed, synthetic approach is outlined below.

General Synthetic Scheme:

 Amide Coupling: The core structure is likely assembled via an amide bond formation between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative.



Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.

 Functional Group Interconversion: The substituents on the piperidine rings can be introduced either before or after the key amide coupling step through various functional group manipulations.

Preclinical Development and Potential Applications

Preclinical studies in various animal models have demonstrated that **CP-640186** can effectively reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation. [6] These effects translate to favorable metabolic outcomes, including reductions in body weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]

The potent and well-characterized mechanism of action of **CP-640186** has made it a valuable tool compound for studying the roles of ACC and fatty acid metabolism in various physiological and pathological processes. Beyond metabolic diseases, research has explored its potential as an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]

Conclusion

CP-640186 is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-defined mechanism of action and demonstrated efficacy in preclinical models for metabolic disorders and other diseases underscore the importance of ACC as a drug target. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

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References

1. pubs.acs.org [pubs.acs.org]



- 2. chemrxiv.org [chemrxiv.org]
- 3. static.igem.org [static.igem.org]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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